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Compound of Interest

Compound Name: 3-Fluorobenzaldehyde

Cat. No.: B1666160

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
Fluorobenzaldehyde, a key aromatic aldehyde derivative utilized in various chemical
syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR),
and Mass Spectrometry (MS) data, along with standardized experimental protocols for data

acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of
3-Fluorobenzaldehyde. The following tables summarize the proton (*H) and carbon-13 (13C)
NMR data.

'H NMR Spectroscopic Data

The 'H NMR spectrum of 3-Fluorobenzaldehyde in chloroform-d (CDCls) exhibits distinct
signals for the aldehydic and aromatic protons.

© 2025 BenchChem. All rights reserved. 1/11 Tech Support


https://www.benchchem.com/product/b1666160?utm_src=pdf-interest
https://www.benchchem.com/product/b1666160?utm_src=pdf-body
https://www.benchchem.com/product/b1666160?utm_src=pdf-body
https://www.benchchem.com/product/b1666160?utm_src=pdf-body
https://www.benchchem.com/product/b1666160?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1666160?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Chemical Shift (5) in

Coupling Constant

Proton Assignment Multiplicity .
ppm (J) in Hz

Aldehyde-H 9.996 Singlet

H-6 7.683 Doublet of triplets

H-5 7.56 Triplet

H-2 7.53 Doublet

H-4 7.332 Doublet of triplets

Table 1: *H NMR data for 3-Fluorobenzaldehyde.[1]

13C NMR Spectroscopic Data

The 13C NMR spectrum provides information on the carbon framework of the molecule.

Carbon Assignment

Chemical Shift () in ppm

C=0 190.9
c-3 163.0 (d, J = 250 Hz)
c-1 137.8

C-5 130.4

C-6 129.3

c-4 128.0

C-2 115.0 (d, J = 22 Hz)

Table 2: 13C NMR data for 3-Fluorobenzaldehyde.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in 3-Fluorobenzaldehyde.

The spectrum is characterized by prominent absorption bands corresponding to the carbonyl

and aromatic moieties.
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Wavenumber (cm~?) Vibrational Mode Intensity

~3070 Aromatic C-H stretch Medium
Aldehyde C-H stretch (Fermi

~2860, ~2760 Weak
resonance)

~1705 C=0 stretch (carbonyl) Strong

~1600, ~1580, ~1480 Aromatic C=C ring stretch Medium

~1280 C-F stretch Strong
Aromatic C-H out-of-plane

~880, ~780, ~680 Strong

bend

Table 3: Key IR absorption bands for 3-Fluorobenzaldehyde.[2]

Mass Spectrometry (MS)

Electron lonization Mass Spectrometry (EI-MS) of 3-Fluorobenzaldehyde results in a distinct

fragmentation pattern that can be used for its identification.

Relative Intensity

m/z Fragment lon Fragment Lost
(%)

124 93.7 [M]*

123 100.0 [M-H]* He

95 95.7 [M-CHOJ* «CHO

75 36.2 [CeHa]* F, CO

50 23.2 [CaH2]*

Table 4: Mass spectrometry data for 3-Fluorobenzaldehyde.[1][3]

Experimental Protocols
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The following are detailed methodologies for acquiring the spectroscopic data presented
above.

NMR Spectroscopy Protocol

4.1.1. Sample Preparation:
e Accurately weigh 10-20 mg of 3-Fluorobenzaldehyde.

e Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCls)
containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[4]

o Transfer the solution to a clean, dry 5 mm NMR tube.[4]

o Ensure the liquid height in the tube is approximately 4-5 cm.[4]
4.1.2. Instrument Parameters (*H NMR):

e Spectrometer: 400 MHz

e Solvent: CDClz

e Temperature: 298 K

e Pulse Sequence: zg30

e Number of Scans: 16

e Relaxation Delay: 1.0 s

e Spectral Width: 20 ppm

4.1.3. Instrument Parameters (33C NMR):

Spectrometer: 100 MHz

Solvent: CDCIz

Temperature: 298 K
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Pulse Sequence: zgpg30 (proton decoupled)

Number of Scans: 1024

Relaxation Delay: 2.0 s

Spectral Width: 240 ppm
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NMR Experimental Workflow
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NMR Experimental Workflow.
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IR Spectroscopy Protocol (Attenuated Total Reflectance
- ATR)

4.2.1. Sample Preparation:

o Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a soft cloth soaked in
isopropanol and allowing it to dry completely.

e Place a single drop of neat 3-Fluorobenzaldehyde directly onto the center of the ATR
crystal.[5]

4.2.2. Instrument Parameters:

Spectrometer: FT-IR spectrometer with an ATR accessory
e Spectral Range: 4000-400 cm™1

e Resolution: 4 cm~1

e Number of Scans: 32

o Background: Collect a background spectrum of the clean, empty ATR crystal before
analyzing the sample.
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ATR-IR Experimental Workflow
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ATR-IR Experimental Workflow.

Mass Spectrometry Protocol (Gas Chromatography-
Mass Spectrometry - GC-MS)

4.3.1. Sample Preparation:
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e Prepare a 1 mg/mL stock solution of 3-Fluorobenzaldehyde in a volatile solvent such as
dichloromethane or ethyl acetate.

» Further dilute the stock solution to a final concentration of approximately 10 pg/mL.
4.3.2. GC-MS Instrument Parameters:

e Gas Chromatograph:

[¢]

Injector: Split/splitless, operated in split mode (e.g., 50:1)

[e]

Injector Temperature: 250 °C

o

Column: Non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 pum film thickness, 5%
phenyl methylpolysiloxane)

Carrier Gas: Helium at a constant flow of 1 mL/min

o

[¢]

Oven Program: Initial temperature 50 °C for 2 min, then ramp at 10 °C/min to 250 °C, hold
for 5 min.

e Mass Spectrometer:
o lonization Mode: Electron lonization (El) at 70 eV
o Source Temperature: 230 °C
o Quadrupole Temperature: 150 °C
o Scan Range: m/z 40-400

Mass Spectral Fragmentation Pathway

The fragmentation of 3-Fluorobenzaldehyde upon electron ionization primarily involves the
loss of a hydrogen radical followed by the loss of carbon monoxide, or the loss of the formyl
radical.
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Mass Spectral Fragmentation of 3-Fluorobenzaldehyde
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Mass Spectral Fragmentation of 3-Fluorobenzaldehyde.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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